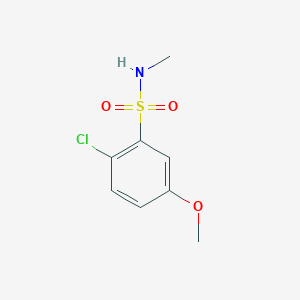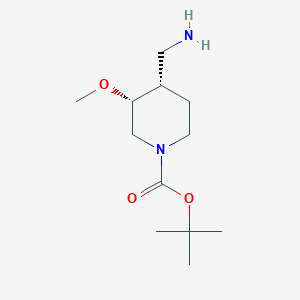
tert-Butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate typically involves the use of chiral auxiliaries and protecting groups to ensure the desired stereochemistry. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary, which facilitates the asymmetric synthesis of the piperidine ring . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like lithium diisopropylamide (LDA) for deprotonation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and high-throughput screening can optimize the reaction conditions and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl(3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine
In medicinal chemistry, tert-Butyl(3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is explored for its potential as a pharmacophore in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its stability and reactivity make it suitable for large-scale production processes.
Mécanisme D'action
The mechanism of action of tert-Butyl(3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butanesulfinamide: Used as a chiral auxiliary in asymmetric synthesis.
tert-Butyl piperidine-1-carboxylate: A related compound with similar reactivity but lacking the aminomethyl and methoxy groups.
Uniqueness
tert-Butyl(3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and biological activity compared to other piperidine derivatives. The presence of both the aminomethyl and methoxy groups allows for diverse chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H24N2O3 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-6-5-9(7-13)10(8-14)16-4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m0/s1 |
Clé InChI |
WXQMQAMXMZTBAB-UWVGGRQHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)CN |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)

![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)
![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)

![{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13080008.png)
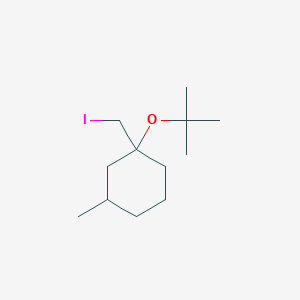
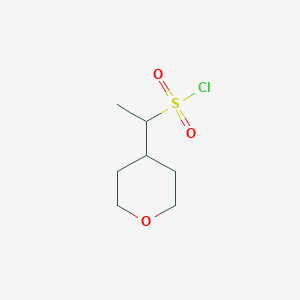
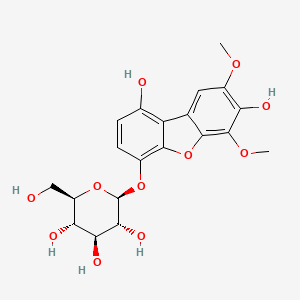
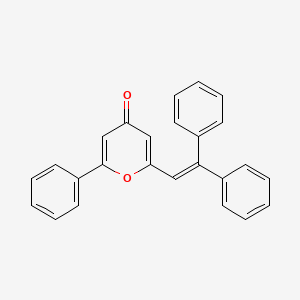
![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13080032.png)
![tert-Butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate](/img/structure/B13080033.png)
